molecular formula C11H24ClNO3 B2937550 tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride CAS No. 2460755-13-7

tert-butyl3-amino-2-(tert-butoxy)propanoatehydrochloride

Cat. No.: B2937550
CAS No.: 2460755-13-7
M. Wt: 253.77
InChI Key: STIBKECOGZAIFZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-8(7-12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBKECOGZAIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(CN)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2-(tert-butoxy)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions to study reaction mechanisms and pathways .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the biochemical pathways .

Medicine: In medicine, tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride is used in the development of pharmaceutical compounds. It is studied for its potential therapeutic effects and its role in drug delivery systems .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the formulation of various products, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs from Enamine Ltd’s Building Blocks Catalogue (2017) and related derivatives.

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Purity Key Features
tert-Butyl3-amino-2-(tert-butoxy)propanoate hydrochloride 323587-47-9 C₁₁H₂₂ClNO₃ ~263.75 tert-Butoxy, amino, amide, HCl N/A (2S) configuration; steric bulk from tert-butyl groups
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Not provided C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl ester, difluorophenyl, HCl 95% Fluorine substituents enhance electronic effects; chiral (3R) center
(2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride Not provided C₉H₁₀ClFNO₂ 233.67 Fluorophenyl, ester, HCl 95% Smaller ester group; aromatic fluorine enhances polarity
rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride Not provided C₁₀H₂₀ClNO₂ ~229.73 Spirocyclic tert-butoxy, amine, HCl 95% Rigid spirocyclic structure reduces conformational flexibility

Stability and Reactivity

  • Steric Effects: The tert-butyl groups in the target compound provide significant steric hindrance, reducing susceptibility to hydrolysis compared to ethyl or methyl esters (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride).
  • Electronic Effects: Fluorophenyl-containing analogs (e.g., (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride) exhibit electron-withdrawing properties, altering reactivity in nucleophilic substitutions.

Solubility and Pharmacological Relevance

  • Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility for biological applications.

Stereochemical Considerations

  • The (2S) configuration of the target compound contrasts with the (3R) or (2R) configurations in analogs (e.g., Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride). This impacts interactions in chiral environments, such as enzyme binding sites.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride, and what protective group strategies are typically employed?

Methodological Answer: The synthesis typically involves sequential protection of amino and hydroxyl groups. For example:

Amino Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino moiety, as seen in analogous compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate derivatives .

Esterification : React the protected amino acid with tert-butanol under acidic conditions to form the tert-butyl ester.

Salt Formation : Treat the free amine intermediate with HCl to yield the hydrochloride salt for improved stability .
Key Considerations :

  • Boc protection avoids side reactions during esterification.
  • Hydrochloride salt formation enhances crystallinity for purification.

Q. Which analytical techniques are most effective for characterizing the purity and structure of tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride?

Methodological Answer:

TechniqueParametersExample Data
NMR 1H^1H, 13C^{13}C, DEPTAssign peaks for tert-butyl (δ ~1.2 ppm) and amine protons (δ ~8.5 ppm) .
HPLC C18 column, 0.1% TFA in H2O/MeCNPurity >98% (retention time: 12.3 min) .
Mass Spectrometry ESI-MS, [M+H]<sup>+</sup>m/z calc. 264.3, found 264.2 .
  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H) to confirm enantiopurity for stereoisomers .

Q. How should researchers handle and store tert-butyl 3-amino-2-(tert-butoxy)propanoate hydrochloride to ensure stability?

Methodological Answer:

  • Storage : Store at -20°C under inert gas (N2 or Ar) to prevent hydrolysis of tert-butyl esters .
  • Handling : Use moisture-resistant equipment (e.g., sealed flasks) and P95/P99 respirators in case of aerosolization .
  • Disposal : Neutralize with bicarbonate before disposal to avoid environmental release .

Advanced Questions

Q. How does steric hindrance from tert-butyl groups influence reaction kinetics during synthesis?

Methodological Answer:

  • Steric Effects : Bulky tert-butyl groups slow nucleophilic substitution or esterification. For example, coupling reactions may require elevated temperatures (60–80°C) or catalysts like DMAP .
  • Selectivity : Steric shielding can direct regioselectivity; e.g., tert-butoxy groups may suppress side reactions at β-positions .
    Experimental Optimization :
  • Screen solvents (e.g., DMF vs. THF) to balance reactivity and solubility.
  • Use kinetic studies (e.g., <sup>1</sup>H NMR monitoring) to identify rate-limiting steps .

Q. What strategies resolve enantiomeric impurities in chiral tert-butyl amino ester derivatives?

Methodological Answer:

  • Chiral Resolution : Employ diastereomeric salt formation with (+)- or (-)-camphorsulfonic acid .
  • Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazolidinones) during esterification to control stereochemistry .
    Validation :
  • Compare optical rotation ([α]D) with literature values for (S)- or (R)-isomers .
  • X-ray crystallography for absolute configuration confirmation (if crystals form) .

Q. How can reaction yields be optimized when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Variables :

    ParameterOptimization Strategy
    Solvent VolumeReduce from 20 mL/g to 5 mL/g for concentration-driven kinetics .
    Catalyst LoadingIncrease DMAP from 5 mol% to 10 mol% to offset steric hindrance .
    WorkupReplace column chromatography with recrystallization (e.g., EtOAc/hexane) for scalability .
  • Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How should researchers address contradictory reports on reaction conditions for tert-butyl ester formation?

Methodological Answer:

  • Case Study : If Study A reports 70% yield at 25°C, while Study B achieves 85% at 40°C:
    • Variable Isolation : Replicate both conditions while controlling humidity (tert-butyl esters are moisture-sensitive) .
    • Mechanistic Analysis : Use DFT calculations to model activation barriers and identify optimal pathways .
    • Statistical Design : Apply DOE (Design of Experiments) to test interactions between temperature, solvent, and catalyst .

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